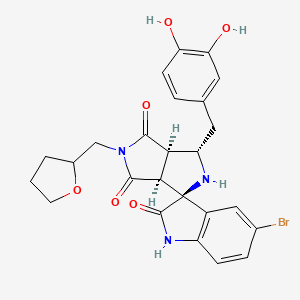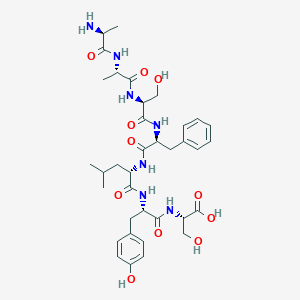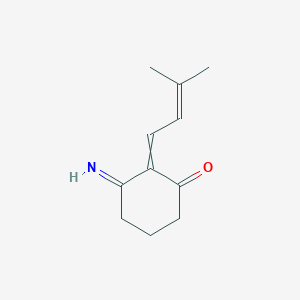![molecular formula C14H22O4 B12617665 {4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol CAS No. 918446-55-6](/img/structure/B12617665.png)
{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a methoxy group and two isopropoxy groups attached to a phenyl ring, with a methanol group as a substituent. Its molecular structure allows for diverse chemical reactivity and potential utility in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, such as 4-methoxyphenol.
Alkylation: The phenol derivative undergoes alkylation with isopropyl bromide in the presence of a base like potassium carbonate to introduce the isopropoxy groups.
Methanol Addition: The final step involves the addition of a methanol group to the phenyl ring, which can be achieved through a reaction with formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenol derivative.
Substitution: The isopropoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler phenol derivatives.
Substitution: Formation of various alkyl or aryl-substituted phenols.
Wissenschaftliche Forschungsanwendungen
{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of {4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and isopropoxy groups can interact with enzymes or receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its structural features may allow it to bind to specific receptors, influencing cellular signaling pathways and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenol: A simpler phenol derivative with a methoxy group.
2-Methoxy-5-[(phenylamino)methyl]phenol: A related compound with a methoxy group and an aminomethyl substituent.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Another related compound with a methoxy group and an aminomethyl substituent.
Uniqueness
{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol is unique due to the presence of both methoxy and isopropoxy groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in scientific research and industry, making it a valuable compound for further exploration.
Eigenschaften
CAS-Nummer |
918446-55-6 |
|---|---|
Molekularformel |
C14H22O4 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
[4-methoxy-3,5-di(propan-2-yloxy)phenyl]methanol |
InChI |
InChI=1S/C14H22O4/c1-9(2)17-12-6-11(8-15)7-13(14(12)16-5)18-10(3)4/h6-7,9-10,15H,8H2,1-5H3 |
InChI-Schlüssel |
IMQCWZRHBNLTLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=CC(=C1OC)OC(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B12617586.png)
![1,1,1-Tris[(propan-2-yl)oxy]propane](/img/structure/B12617589.png)

![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12617600.png)


![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12617620.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester](/img/structure/B12617623.png)

![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12617640.png)
![([1,1'-Biphenyl]-2,2'-diyl)bis[bis(2-methoxyphenyl)phosphane]](/img/structure/B12617646.png)
methanone](/img/structure/B12617651.png)
![7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One](/img/structure/B12617653.png)

